molecular formula C10H12N2O3 B133630 N-(2,6-dimethyl-3-nitrophenyl)acetamide CAS No. 5416-12-6

N-(2,6-dimethyl-3-nitrophenyl)acetamide

Cat. No. B133630
CAS RN: 5416-12-6
M. Wt: 208.21 g/mol
InChI Key: UNIUJJXVDIYVQM-UHFFFAOYSA-N
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Patent
US04751232

Procedure details

To a mixture of 30.1 g of N-acetyl-2,6-xylidine (0.18 mole) and 40 ml of acetic acid (0.70 mole) was added gradually 80 ml of concentrated sulfuric acid (0.50 mole) with stirring under ice-cooling. Then, to the mixture was added slowly 10 ml of fuming nitric acid (0.24 mole) in a manner such that the temperature of the reaction mixture did not exceed 10° C. The reaction mixture was returned to room temperature and, after stirring for 2 hours, poured onto ice. The resulting crystalline precipitate was collected by filtration and recrystallized from ethanol to give 35.5 g (92%) of the title compound (m.p. 171°-173° C.; pale yellow needles).
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:6]([CH3:12])=[CH:7][CH:8]=[CH:9][C:10]=1[CH3:11])(=[O:3])[CH3:2].C(O)(=O)C.S(=O)(=O)(O)O.[N+:22]([O-])([OH:24])=[O:23]>>[C:1]([NH:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([N+:22]([O-:24])=[O:23])[C:6]=1[CH3:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
C(C)(=O)NC=1C(=CC=CC1C)C
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
STIRRING
Type
STIRRING
Details
after stirring for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C(=CC=C1C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 35.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.